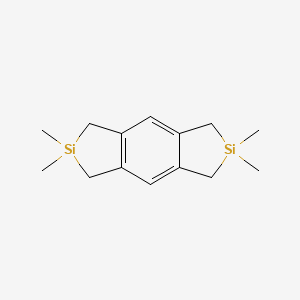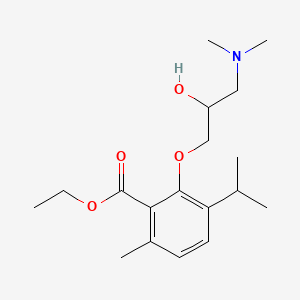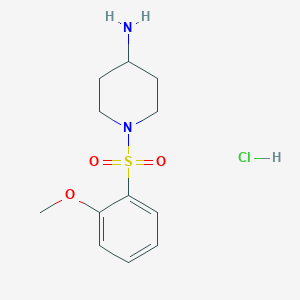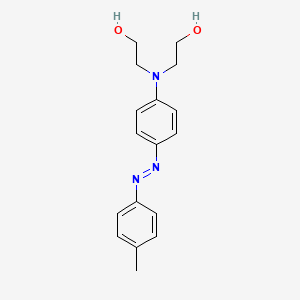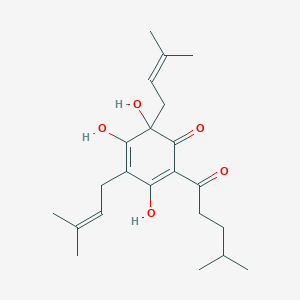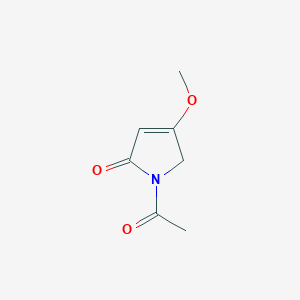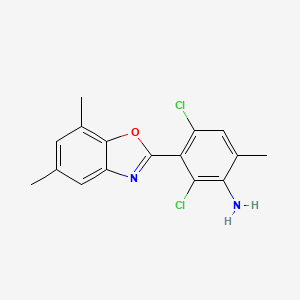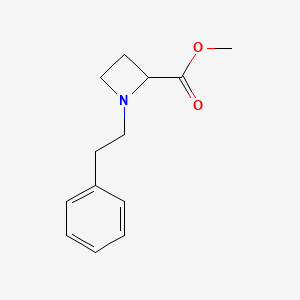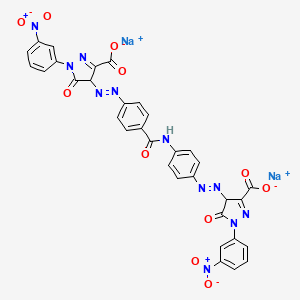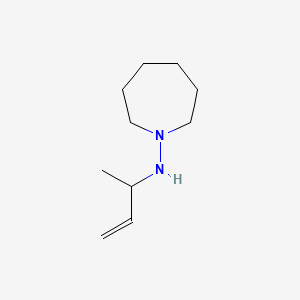
Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol is an organic compound with a unique structure that combines a cyclohexanol ring with a pyridyl group connected via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-pyridylacetylene with cyclohexanone in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium amide can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone.
Reduction: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the ethynyl and pyridyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be compared with other similar compounds, such as:
1-[(3-Pyridyl)ethynyl]cyclohexanol: Lacks the methyl group on the pyridyl ring, which may affect its reactivity and biological activity.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone: The oxidized form of the compound, which may have different chemical and biological properties.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane: The reduced form of the compound, which may exhibit different reactivity and interactions.
Propiedades
Número CAS |
52535-36-1 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-[2-(6-methylpyridin-3-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c1-12-5-6-13(11-15-12)7-10-14(16)8-3-2-4-9-14/h5-6,11,16H,2-4,8-9H2,1H3 |
Clave InChI |
IELAPYICSDDDGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C#CC2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


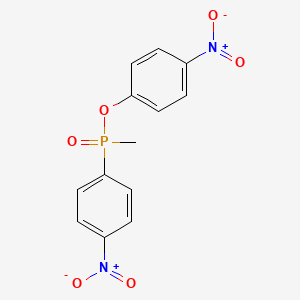
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
